molecular formula C24H15ClF2N2O3 B2722433 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866342-08-7

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2722433
CAS RN: 866342-08-7
M. Wt: 452.84
InChI Key: NOTSOZWLTGCSPL-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of quinoline derivative that can be synthesized using different methods.

Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research on structural aspects and properties of related compounds, including 8-hydroxyquinoline based amides, has been conducted to understand their crystal structure and fluorescence emission. For instance, certain amide-containing isoquinoline derivatives have been studied for their ability to form gels or crystalline solids upon treatment with different acids, leading to variations in fluorescence properties. These structural and fluorescence studies suggest potential applications in material science and sensor development (Karmakar, Sarma, & Baruah, 2007).

Fluorination Techniques

The fluorination of 2-chloro-3-formylquinolines has been explored using microwave irradiation, demonstrating a substantial reduction in reaction time and improved yields. This method's efficiency in introducing fluorine into organic compounds highlights its significance in synthesizing biologically active compounds and drugs, suggesting the utility of such techniques in developing new pharmaceuticals (Kidwai, Sapra, & Bhushan, 1999).

Analgesic and Anti-inflammatory Activities

Studies on quinazolinyl acetamides have shown promising analgesic and anti-inflammatory activities, indicating the potential therapeutic applications of compounds within this chemical class. The research involved synthesizing novel compounds and testing their efficacy, comparing them to standard drugs, which underscores the relevance of such compounds in developing new medications for pain and inflammation management (Alagarsamy et al., 2015).

Cytotoxic Activities

The synthesis and evaluation of sulfonamide derivatives, including those related to the 2-chloro-N-(4-sulfamoylphenyl)acetamides, have been investigated for their cytotoxic activity against cancer cell lines. This research contributes to the ongoing search for new anticancer agents, highlighting the potential of such compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial and Anticancer Potentials

The development of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their evaluation for antimicrobial and anticancer activities showcase the broad spectrum of biological applications of these compounds. Through molecular docking and in vitro studies, these compounds have been identified as potential leads for developing new antimicrobial and anticancer therapies (Mehta et al., 2019).

properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClF2N2O3/c25-15-3-1-14(2-4-15)23(31)20-12-29(21-10-7-17(27)11-19(21)24(20)32)13-22(30)28-18-8-5-16(26)6-9-18/h1-12H,13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTSOZWLTGCSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide

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